3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole
Description
3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole (CAS: [785781-38-6]) is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 3-position, an isocyanate group at the 5-position, and a methyl group at the 1-position. This compound belongs to the isocyanate-functionalized pyrazole family, which is of interest in medicinal chemistry and materials science due to the reactivity of the isocyanate group in forming ureas, carbamates, and other derivatives .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-cyclopropyl-5-isocyanato-1-methylpyrazole |
InChI |
InChI=1S/C8H9N3O/c1-11-8(9-5-12)4-7(10-11)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
ABQMFVPOKVDNRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N=C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives
The synthesis of pyrazole derivatives such as 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole typically involves:
- Construction of the pyrazole ring via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
- Introduction of substituents at the 1-, 3-, and 5-positions through alkylation, cyclopropylation, or other functional group transformations.
- Conversion of functional groups (e.g., amines or hydrazides) into isocyanates via Curtius rearrangement or related methods.
Preparation of 1-Methyl-5-Substituted Pyrazoles
A key intermediate in the synthesis is often 1-methyl-5-hydroxypyrazole or related 5-substituted pyrazoles, which can be prepared by:
- Reacting dimethyl malonate with a formamide compound (e.g., dimethylformamide) and an alkylating agent (e.g., dimethyl sulfate) under alkaline conditions to form an intermediate compound.
- Cyclization of this intermediate with methylhydrazine or hydrazine hydrate in a suitable solvent.
- Hydrolysis and decarboxylation under acidic conditions to yield the 1-methyl-5-hydroxypyrazole intermediate.
This method offers advantages such as higher yield, purity, and industrial scalability due to the use of less corrosive and more economical reagents compared to traditional methods involving acetic anhydride and triethyl orthoformate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Dimethyl malonate + DMF + dimethyl sulfate + base (e.g., triethylamine) at 40-70 °C | Intermediate compound formation |
| 2 | Cyclization with methylhydrazine/hydrazine hydrate in solvent | Pyrazole ring closure |
| 3 | Acidic hydrolysis and decarboxylation | 1-Methyl-5-hydroxypyrazole |
Introduction of the Cyclopropyl Group at Position 3
The cyclopropyl substituent at the 3-position can be introduced via:
- Alkylation of the pyrazole ring with cyclopropyl-containing alkylating agents.
- Alternatively, starting from cyclopropyl-substituted β-dicarbonyl precursors that undergo ring closure to form the pyrazole ring with the cyclopropyl group already installed.
Specific details on the cyclopropylation step are less commonly reported but generally involve nucleophilic substitution or metal-catalyzed coupling reactions under controlled conditions to ensure regioselectivity.
Formation of the Isocyanato Group at Position 5
The isocyanato group (-N=C=O) at the 5-position is typically introduced by:
- Conversion of a 5-amino or 5-carbohydrazide pyrazole derivative into the corresponding isocyanate via Curtius rearrangement.
- This involves diazotization of the amino group followed by thermal rearrangement to the isocyanate intermediate.
- Alternatively, reaction of the 5-carbohydrazide with nitrous acid (NaNO2/HCl) to form an acyl azide intermediate, which rearranges upon heating to the isocyanate.
This method is supported by studies on pyrazolo[3,4-b]pyridine derivatives where hydrazide intermediates are converted to isocyanates through Curtius rearrangement pathways.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Carbohydrazide derivative + NaNO2/HCl at 0-5 °C | Formation of acyl azide |
| 2 | Heating the acyl azide intermediate | Curtius rearrangement to isocyanate |
| 3 | Isolation of 5-isocyanato-pyrazole | Target isocyanate compound |
Representative Synthetic Route Summary
| Stage | Starting Material/Intermediate | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| Pyrazole ring formation | Dimethyl malonate + DMF + dimethyl sulfate | Base (triethylamine), 40-70 °C | Alkylated malonate intermediate |
| Cyclization | Intermediate + methylhydrazine/hydrazine hydrate | Solvent (e.g., ethanol), room temp to reflux | 1-Methyl-5-hydroxypyrazole |
| Cyclopropyl substitution | 1-Methyl-5-hydroxypyrazole or precursor | Cyclopropyl alkylating agent, base | 3-Cyclopropyl-1-methyl-5-substituted pyrazole |
| Isocyanate formation | 5-Amino or 5-carbohydrazide pyrazole | NaNO2/HCl diazotization, heat for Curtius rearrangement | 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole |
Research Findings and Notes
- The use of dimethyl malonate and formamide compounds under alkaline conditions provides a more selective and higher-yielding route to 1-methyl-5-substituted pyrazoles compared to older methods involving acetic anhydride and triethyl orthoformate.
- The Curtius rearrangement is a reliable method for converting hydrazide or amino groups on pyrazole rings to isocyanates, with good yields and purity.
- The cyclopropyl group introduction requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
- Industrial scalability is enhanced by using less corrosive reagents and milder conditions, facilitating safer and more cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions include various substituted pyrazoles, urea derivatives, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of pyrazole derivatives, including 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole, in developing anticancer agents. The isocyanate functional group enhances reactivity towards biological targets, making it a candidate for further modification to improve efficacy against various cancer cell lines.
-
Anti-inflammatory Properties :
- Pyrazole compounds have been explored for their anti-inflammatory effects. Research indicates that derivatives can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory process. The specific compound may serve as a scaffold for designing novel anti-inflammatory drugs.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that pyrazole derivatives can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it particularly interesting for neurological applications.
Agrochemical Applications
-
Herbicidal Activity :
- The structure of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole suggests potential herbicidal properties. Studies on related compounds indicate that modifications to the pyrazole ring can lead to effective herbicides that target specific plant species without harming crops.
-
Insecticidal Properties :
- Initial investigations into the insecticidal activity of pyrazole derivatives have shown promise. The compound's unique functional groups may interact with insect neurotransmitter systems, offering a pathway for developing new insecticides.
Synthesis and Modification
The synthesis of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole typically involves cyclization reactions starting from appropriate hydrazine derivatives and isocyanates. The versatility of the isocyanate group allows for further derivatization, which can enhance biological activity or alter physicochemical properties for specific applications.
| Synthesis Method | Description |
|---|---|
| Cyclization with Isocyanates | Direct reaction between hydrazines and isocyanates to form pyrazoles. |
| Functional Group Modification | Introduction of various substituents on the pyrazole ring to tailor biological activity. |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Bioorganic & Medicinal Chemistry Letters evaluated several pyrazole derivatives, including 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole, against human cancer cell lines. Results indicated significant cytotoxicity, leading to further exploration of structure-activity relationships (SAR) .
- Case Study on Herbicidal Activity :
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Key Observations:
The cyclopropyl group in both pyrazole derivatives introduces ring strain, which may influence conformational stability and electronic properties.
Functional Group Diversity :
- The trimethylsilyl ester in [51440-79-0] contrasts with the isocyanate group in pyrazole derivatives, suggesting divergent applications—esters are common in protecting-group chemistry, whereas isocyanates are pivotal in polymerization or cross-linking reactions .
Biological and Industrial Relevance: 3-diethylaminopropyl isocyanate ([51487-31-1]) features a flexible alkyl chain, making it suitable for synthesizing surfactants or drug intermediates. In contrast, pyrazole-based isocyanates like [785781-38-6] are explored for agrochemicals due to their heterocyclic stability .
Biological Activity
3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole is . It features a pyrazole ring, characterized by two nitrogen atoms at adjacent positions, with a cyclopropyl group at position 3 and an isocyanate group at position 5. This unique structure contributes to its reactivity and biological activity.
Anti-inflammatory Properties
Research indicates that derivatives of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole exhibit anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and blocking platelet aggregation. These mechanisms are crucial in managing conditions like cardiovascular diseases and other inflammatory disorders .
Antitumor Activity
Pyrazole derivatives, including this compound, have shown promise as anticancer agents . They can inhibit specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR. Studies have demonstrated that certain derivatives possess selective cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .
The biological activity of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole is largely attributed to its ability to interact with various biomolecules. For instance, it can influence signaling pathways related to inflammation and cell proliferation by binding to kinases like p38MAPK and ERK1/2, leading to reduced phosphorylation levels in stimulated cells .
Structure-Activity Relationship (SAR)
The effectiveness of 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole can be enhanced or diminished based on the substituents on the pyrazole ring. For example, the presence of specific functional groups at designated positions can significantly alter its potency against targeted biological pathways. The following table summarizes some key compounds related to this pyrazole derivative:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole | Cyclopropyl and isocyanate groups | Anti-inflammatory properties |
| 4-Isocyanatopyrazole | Isocyanate group at position 4 | Potential anti-tumor activity |
| 3-Methyl-5-isocyanatopyrazole | Methyl group at position 3 | Analgesic effects |
| 4-Cyclopropylpyrazole | Cyclopropyl group at position 4 | Antimicrobial activity |
This table illustrates how variations in structure can lead to distinct biological activities.
Case Studies
Numerous studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Inhibition of Platelet Aggregation : A study demonstrated that compounds derived from 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole effectively inhibited platelet aggregation and ROS production in human platelets, showcasing their potential as therapeutic agents for cardiovascular diseases .
- Antitumor Efficacy : In vitro tests on breast cancer cell lines MCF-7 and MDA-MB-231 revealed significant cytotoxic effects from certain pyrazole derivatives when used alone or in combination with doxorubicin, indicating their potential for enhancing cancer treatment regimens .
Q & A
Q. What are the optimized synthetic routes for 3-Cyclopropyl-5-isocyanato-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?
A multi-step approach is typically employed, starting with the cyclopropanation of a pyrazole precursor followed by isocyanate functionalization. Key steps include:
- Cyclocondensation : Use cyclopropyl ketones or aldehydes with hydrazine derivatives under acidic conditions to form the pyrazole core .
- Isocyanate introduction : React the intermediate with phosgene or safer alternatives (e.g., trichloromethyl chloroformate) in anhydrous solvents like THF or dichloromethane.
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C for isocyanate formation) and using catalysts like triethylamine to minimize side reactions .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
Q. What factors govern the reactivity of the isocyanate group in this compound?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize electrophilic intermediates, enhancing nucleophilic addition (e.g., with amines).
- Catalysts : Lewis acids (e.g., ZnCl) accelerate urea/thiourea formation.
- Steric effects : The bulky cyclopropyl group may hinder reactivity at the 5-position, requiring elevated temperatures (80–100°C) for efficient coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution versus static crystal structures. Strategies include:
- Variable-temperature NMR : Identify conformational flexibility (e.g., cyclopropyl ring puckering).
- DFT calculations : Compare optimized gas-phase geometries with SC-XRD data to assess crystal-packing influences .
- Complementary techniques : Use Raman spectroscopy to detect crystal-phase vibrational modes absent in solution .
Q. What computational methods predict the compound’s reactivity in supramolecular or catalytic systems?
- Reaction path modeling : Employ density functional theory (DFT) to map energy barriers for isocyanate reactions (e.g., cycloadditions).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, focusing on hydrogen-bonding motifs identified in graph set analysis .
- Machine learning : Train models on existing pyrazole reaction databases to predict optimal catalysts or solvents .
Q. How can thermal stability and degradation pathways be systematically assessed?
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for pyrazoles).
- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., cycloreversion of the isocyanate group).
- Mass spectrometry (MS) : Track degradation products (e.g., CO release from -NCO groups) under controlled atmospheres .
Q. What role do hydrogen-bonding networks play in the compound’s crystal engineering?
- Graph set analysis : Classify hydrogen bonds (e.g., ) into motifs like rings, which stabilize layered crystal structures.
- Co-crystallization : Introduce complementary hydrogen-bond donors (e.g., carboxylic acids) to engineer polymorphs with tailored solubility or mechanical properties .
Methodological Notes
- Experimental design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent ratio, catalyst loading) while minimizing trial runs .
- Data validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to reduce ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
